molecular formula C19H21N5O B2893690 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2195881-87-7

4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2893690
CAS No.: 2195881-87-7
M. Wt: 335.411
InChI Key: KFDFOYVVEBLMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core (tropane derivative) with a 1,2,3-triazole substituent at the 3-position, a ketone-linked propyl chain, and a terminal benzonitrile group. The stereochemistry (1R,5S) is critical for spatial orientation, influencing binding interactions. The triazole moiety is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method ensuring regioselective 1,4-substitution . The benzonitrile group enhances polarity (dipole moment ~4.0 D) and may improve target selectivity in medicinal applications.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)24-16-6-7-17(24)12-18(11-16)23-10-9-21-22-23/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFOYVVEBLMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Construction of the Bicyclic Octane Structure: This step often involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Attachment of the Benzonitrile Group: This can be done through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic structure is replaced by the benzonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and Diels-Alder reactions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bicyclic octane structure, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for the treatment of conditions such as Alzheimer’s disease and schizophrenia.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

Key analogs (Table 1) share the bicyclic scaffold but differ in substituents, stereochemistry, and functional groups:

Compound Name Substituents Triazole Type Key Functional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound 1H-1,2,3-triazol-1-yl, benzonitrile, ketone 1,2,3-triazole (1,4) Benzonitrile, carbonyl ~380 Potential CNS targeting
(1R,3s,5S)-8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4H-1,2,4-triazol-4-yl, benzyl 1,2,4-triazole Isopropyl, methyl, benzyl ~368 Lipophilic; enzyme inhibition
Benzyl (S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropylcarbamate 4H-1,2,4-triazol-4-yl, carbamate, phenylpropyl 1,2,4-triazole Carbamate, phenyl ~560 Prodrug potential
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4H-1,2,4-triazol-4-yl, isopropyl, methyl 1,2,4-triazole Isopropyl, methyl ~275 Intermediate for drug synthesis

Pharmacological Implications

  • Target Compound : The benzonitrile’s polarity (~5 D dipole) may reduce off-target effects compared to lipophilic analogs. The ketone linker allows conformational flexibility, aiding in target engagement.
  • Analog : The benzyl and 1,2,4-triazole groups suggest utility in enzyme inhibition (e.g., kinase targets) due to planar aromatic stacking.
  • Analog : The carbamate group enables hydrolytic activation, making it suitable for prodrug designs in oncology or neurology.

Stereochemical and Spatial Considerations

The (1R,5S) configuration in the target compound positions the triazole and benzonitrile groups in a distinct spatial arrangement compared to analogs with (1R,3s,5S) configurations (). This difference may alter binding to stereosensitive targets like neurotransmitter transporters.

Biological Activity

The compound 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic molecule that integrates a bicyclic structure with a triazole moiety. This unique configuration suggests potential biological activities that warrant detailed exploration.

Structural Insights

The compound features:

  • Bicyclic Structure : The azabicyclo[3.2.1]octane framework is known for its ability to interact with biological targets.
  • Triazole Moiety : The presence of the triazole ring enhances the compound's pharmacological properties, acting as a bioisostere for amides or esters, which may improve its efficacy and reduce toxicity in biological applications.

Antiproliferative Properties

Research indicates that compounds with triazole and bicyclic structures often exhibit significant antiproliferative activity. A study involving a library of triazole-based compounds showed promising results against various cancer cell lines, suggesting that modifications to the triazole structure can enhance biological activity .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for its therapeutic applications. Preliminary computer-aided predictions indicate potential interactions with key enzymes and receptors involved in disease processes .

In Vitro and In Vivo Studies

In vitro assays have demonstrated that related azabicyclic compounds possess high selectivity and inhibitory activity against specific targets such as N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH) . These findings suggest that the compound may also exhibit similar inhibitory profiles.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes optimized for yield and purity. For instance, one study utilized copper(I)-catalyzed click reactions to synthesize a series of triazole-based bicyclic compounds, demonstrating effective yields and characterizing their biological activities .

Pharmacological Evaluation

Recent pharmacological evaluations have highlighted the compound's potential as an NAAA inhibitor. A related azabicyclo[3.2.1]octane derivative showed IC50 values in the low micromolar range against NAAA, indicating strong inhibitory effects . Such data underscore the relevance of structural modifications in enhancing biological efficacy.

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
Compound ATriazole + AzabicycloHigh antiproliferative activity
Compound BSimilar bicyclic structureInhibitory effects on NAAA
Compound CBicyclic + TriazoleSelective inhibition of FAAH

Q & A

Q. What are the key synthetic strategies for synthesizing 4-(3-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile?

The synthesis typically involves multi-step routes:

  • Step 1 : Formation of the bicyclo[3.2.1]octane scaffold via intramolecular cyclization or ring-closing metathesis.
  • Step 2 : Introduction of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Step 3 : Functionalization of the benzonitrile moiety through nucleophilic substitution or coupling reactions. Critical parameters include solvent choice (e.g., acetonitrile or DMSO for solubility ), temperature control (reflux conditions for cyclization ), and purification via column chromatography or recrystallization .

Q. How is the stereochemistry of the bicyclo[3.2.1]octane core verified?

Methodological approaches include:

  • X-ray crystallography to confirm absolute configuration.
  • NMR spectroscopy (e.g., NOESY for spatial proximity analysis of protons).
  • Chiral HPLC to resolve enantiomers and validate (1R,5S) configuration .

Q. What biological targets are associated with this compound?

The compound’s triazole and azabicyclo motifs suggest interactions with:

  • Nicotinic acetylcholine receptors (nAChRs) due to structural similarity to known modulators .
  • Enzymes with nucleophilic active sites (e.g., kinases or proteases), mediated by the benzonitrile’s electrophilic nitrile group .

Advanced Research Questions

Q. How can conflicting bioactivity data from similar analogs be resolved?

Comparative analysis of structural analogs (Table 1) reveals that minor substitutions (e.g., sulfonamide vs. benzonitrile) significantly alter binding affinity. For example:

CompoundStructural FeaturesBiological Activity
Analog ASulfonamide groupnAChR modulation
Target compoundBenzonitrile groupEnhanced selectivity for α7 nAChR subtype
Discrepancies can be addressed via molecular docking simulations and radioligand binding assays to quantify subtype-specific interactions.

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Continuous flow synthesis reduces byproducts and improves efficiency for industrial-scale production .
  • Microwave-assisted reactions accelerate triazole formation (CuAAC step) with >90% yield .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Q. How do structural modifications influence pharmacokinetic properties?

SAR studies highlight:

  • Bicyclo[3.2.1]octane rigidity improves metabolic stability by reducing CYP450 oxidation.
  • Triazole substitution (e.g., 1,2,3- vs. 1,2,4-triazole) affects solubility and plasma protein binding .
  • Benzonitrile replacement with carboxylate groups enhances aqueous solubility but reduces BBB penetration .

Q. What analytical methods resolve spectral data contradictions (e.g., NMR vs. MS)?

  • High-resolution mass spectrometry (HRMS) confirms molecular formula and detects trace impurities.
  • 2D NMR techniques (e.g., HSQC, HMBC) assign overlapping signals in complex spectra.
  • Dynamic light scattering (DLS) identifies aggregation artifacts affecting NMR linewidths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.